Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is an organic compound with a complex structure that includes an ethyl ester group, a methoxyphenyl group, and a hept-6-en-2-ynoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate typically involves the reaction of 4-methoxyphenylacetylene with ethyl 6-bromohexanoate under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated under reflux conditions to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOMe), ethyl iodide (EtI)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various ester derivatives
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)hept-6-en-2-ynoate
- Ethyl 4-(4-bromophenyl)hept-6-en-2-ynoate
- Ethyl 4-(4-chlorophenyl)hept-6-en-2-ynoate
Uniqueness
Ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
CAS No. |
648433-41-4 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)hept-6-en-2-ynoate |
InChI |
InChI=1S/C16H18O3/c1-4-6-13(9-12-16(17)19-5-2)14-7-10-15(18-3)11-8-14/h4,7-8,10-11,13H,1,5-6H2,2-3H3 |
InChI Key |
ALVAHLKMLHHTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(CC=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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